molecular formula C20H29N3O4 B13127608 2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester

2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester

Cat. No.: B13127608
M. Wt: 375.5 g/mol
InChI Key: ZWDYYPZFZZNFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of three nitrogen atoms within its spirocyclic framework, making it a triaza compound. The presence of ester groups further adds to its chemical versatility, allowing it to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable diamine with a diester under controlled conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydride, to facilitate the cyclization process. The reaction mixture is then heated to promote the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester has found applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural properties.

Mechanism of Action

The mechanism by which 2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester exerts its effects is largely dependent on its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, in cancer research, the compound may inhibit enzymes involved in cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Similar Compounds

    1,4,9-Triazaspiro[5.5]undecan-2-one: Another triaza compound with a different spirocyclic structure.

    2,6,9-Triazaspiro[4.5]decane-6,9-dicarboxylicacid: Similar in structure but with a different ring size.

    2,6,9-Triazaspiro[3.5]nonane-6,9-dicarboxylicacid: A smaller spirocyclic compound with similar functional groups.

Uniqueness

2,6,9-Triazaspiro[36]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester stands out due to its specific ring size and the presence of both tert-butyl and phenylmethyl ester groups

Properties

Molecular Formula

C20H29N3O4

Molecular Weight

375.5 g/mol

IUPAC Name

6-O-benzyl 9-O-tert-butyl 2,6,9-triazaspiro[3.6]decane-6,9-dicarboxylate

InChI

InChI=1S/C20H29N3O4/c1-19(2,3)27-18(25)23-10-9-22(14-20(15-23)12-21-13-20)17(24)26-11-16-7-5-4-6-8-16/h4-8,21H,9-15H2,1-3H3

InChI Key

ZWDYYPZFZZNFTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC2(C1)CNC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.